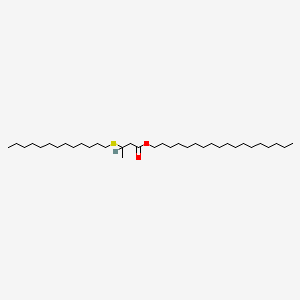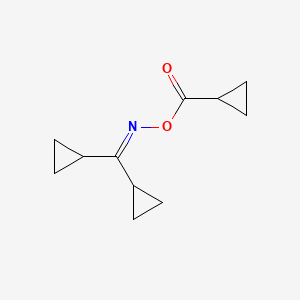
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of cyclopropyl groups attached to both the oxime and carbonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime typically involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl ketone oxime: Similar structure but lacks the dicyclopropyl groups.
Cyclopropylcarbonyl oxime: Contains a cyclopropylcarbonyl group but not the dicyclopropyl groups.
Dicyclopropyl ketone: Lacks the oxime functionality.
Uniqueness
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is unique due to the presence of both dicyclopropyl and cyclopropylcarbonyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
83846-77-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(dicyclopropylmethylideneamino) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H15NO2/c13-11(9-5-6-9)14-12-10(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
InChI Key |
NJPIWTLKSPUBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NOC(=O)C2CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


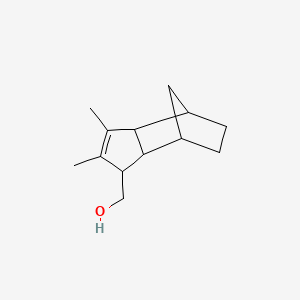
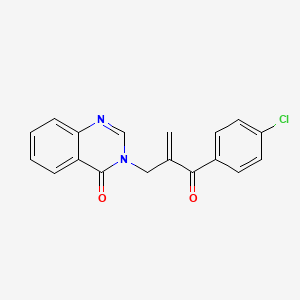
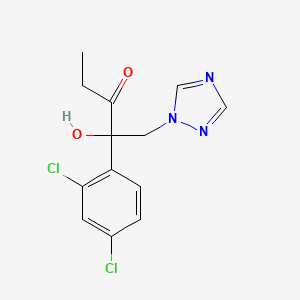
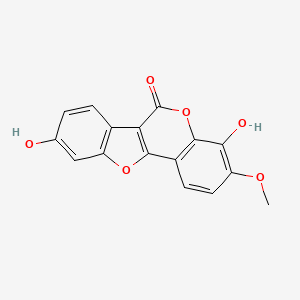

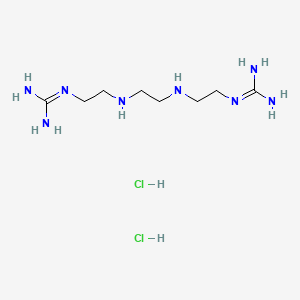

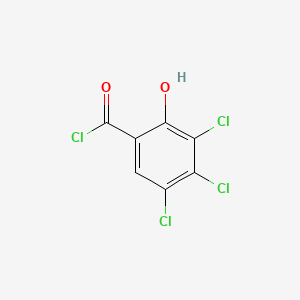

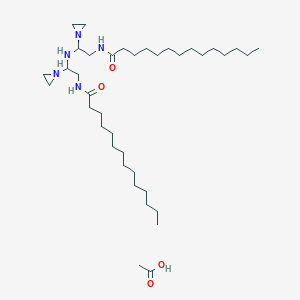
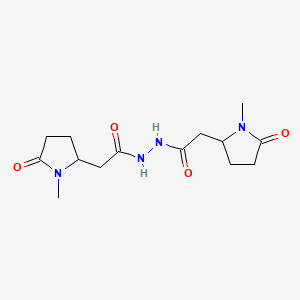
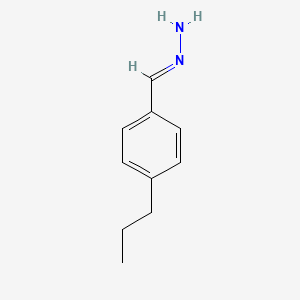
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
